cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is an organic compound belonging to the class of naphthalenols This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol typically involves multi-step organic reactions. One common approach might include:
Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to introduce the tetrahydro structure.
Alkylation: Introduction of the isopropyl group at the 5-position can be achieved through Friedel-Crafts alkylation.
Methylation: Methyl groups at the 3 and 8 positions can be introduced using methylating agents such as methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce halogenated or hydroxylated derivatives.
Scientific Research Applications
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in drug development for treating specific diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, or as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its biological effects.
Pathways Involved: The compound could modulate specific biochemical pathways, such as inflammatory or metabolic pathways, to achieve its effects.
Comparison with Similar Compounds
Similar Compounds
cis-5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methyl and isopropyl substituents, which may affect its chemical and biological properties.
3,8-Dimethyl-2-naphthalenol: Does not have the tetrahydro structure, which could influence its reactivity and applications.
5-Isopropyl-2-naphthalenol: Similar structure but without the tetrahydro and additional methyl groups.
Uniqueness
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is unique due to its specific combination of substituents and the tetrahydronaphthalene core
Properties
CAS No. |
24406-03-9 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3/t10-,12-/m0/s1 |
InChI Key |
UTBFITAKBXMXCZ-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C1C=C(C(=C2)C)O)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.